molecular formula C9H16N2OS B14811989 7-Thia-3,10-diazaspiro[5.6]dodecan-11-one

7-Thia-3,10-diazaspiro[5.6]dodecan-11-one

Cat. No.: B14811989
M. Wt: 200.30 g/mol
InChI Key: KMCKHNNOKCYUOV-UHFFFAOYSA-N
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Description

7-Thia-3,10-diazaspiro[56]dodecan-11-one is a spiro compound characterized by a unique structure that includes a sulfur atom and two nitrogen atoms within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thia-3,10-diazaspiro[5.6]dodecan-11-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with a diamine in the presence of a suitable catalyst can lead to the formation of the spirocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for yield and cost-effectiveness. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

7-Thia-3,10-diazaspiro[5.6]dodecan-11-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

7-Thia-3,10-diazaspiro[5.6]dodecan-11-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 7-Thia-3,10-diazaspiro[5.6]dodecan-11-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the spirocyclic structure can interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one
  • 1-Thia-4,8-diazaspiro[4.5]decan-3-one
  • 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one

Uniqueness

7-Thia-3,10-diazaspiro[5.6]dodecan-11-one is unique due to the presence of a sulfur atom within its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

7-thia-3,10-diazaspiro[5.6]dodecan-11-one

InChI

InChI=1S/C9H16N2OS/c12-8-7-9(13-6-5-11-8)1-3-10-4-2-9/h10H,1-7H2,(H,11,12)

InChI Key

KMCKHNNOKCYUOV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)NCCS2

Origin of Product

United States

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